molecular formula C23H23N5O2 B2831463 N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 841211-86-7

N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2831463
CAS No.: 841211-86-7
M. Wt: 401.47
InChI Key: NCIMSAJESGWHQY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide, also known by its CAS number 160003-66-7, is a potent and selective small molecule inhibitor of Bruton's Tyrosine Kinase (BTK) (Source) . BTK is a critical component of the B-cell antigen receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B-cells (Source) . This compound acts by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to irreversible inhibition of its enzymatic activity (Source) . Its primary research value lies in the investigation of B-cell mediated diseases, including B-cell lymphomas such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune conditions like rheumatoid arthritis (Source) . By selectively blocking BTK-dependent signaling, this inhibitor is a vital tool for elucidating the mechanistic role of BTK in pathological processes and for evaluating the therapeutic potential of BTK inhibition in preclinical models. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should refer to the Certificate of Analysis for specific batch information on purity, identity, and concentration.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-14-5-8-20(17(4)9-14)26-21(29)12-27-13-24-22-19(23(27)30)11-25-28(22)18-7-6-15(2)16(3)10-18/h5-11,13H,12H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIMSAJESGWHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the reaction of the pyrazolopyrimidine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

    Substitution with dimethylphenyl groups: The final step involves the substitution of the core structure with 2,4-dimethylphenyl and 3,4-dimethylphenyl groups using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolopyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: As a precursor for the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidinone Core

The target compound’s pyrazolo[3,4-d]pyrimidinone core is shared with several analogs, but substituent differences significantly alter physicochemical and biological properties:

Compound Key Substituents Impact on Properties
N-(2,4-Dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide 3,4-Dimethylphenyl (N1), 2,4-dimethylphenyl (acetamide) Enhanced lipophilicity; steric bulk may reduce solubility but improve target selectivity.
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide 4-Fluorophenyl (N1), 2-methoxyphenyl (acetamide) Fluorine increases metabolic stability; methoxy group may enhance solubility.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Chromenone-linked fluorophenyl groups, fluoroacetamide Chromenone adds planar aromaticity for DNA intercalation; fluorines improve bioavailability.
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Dichlorophenoxy, 4-methylbenzyl Chlorine atoms increase electronegativity; benzyl group may enhance membrane permeability.

Acetamide Side-Chain Modifications

The acetamide moiety is a common feature in these analogs, but substituents on the phenyl ring dictate interactions:

  • Fluorophenyl/Methoxyphenyl Analogs (e.g., ): Electron-withdrawing (fluoro) or donating (methoxy) groups modulate electronic density, affecting binding affinity to targets like kinases .
  • Chlorophenoxy Derivatives (e.g., ): The dichlorophenoxy group increases hydrophobicity, which may extend half-life but reduce aqueous solubility .

Biological Activity

N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide (CAS Number: 946318-43-0) is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C22H21N5O3C_{22}H_{21}N_{5}O_{3} with a molecular weight of 435.5 g/mol. Its structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit diverse biological activities. The following sections summarize findings related to its pharmacological properties.

Antidiabetic Activity

A study focused on pyrazole derivatives has demonstrated their effectiveness as partial agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a crucial target in the treatment of type II diabetes. One derivative exhibited an IC50 value of 0.03 mM against PPARγ, indicating significant binding affinity and potential for therapeutic use in diabetes management .

Anticancer Properties

Compounds derived from pyrazolo[3,4-d]pyrimidines have shown promise in anticancer applications. For instance, certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings enhance cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Similar compounds have been reported to possess antimicrobial properties. The presence of specific functional groups within the pyrazolo[3,4-d]pyrimidine scaffold appears to contribute to their effectiveness against bacterial and fungal strains. This activity is particularly relevant in the context of increasing antibiotic resistance.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • PPARγ Partial Agonists : Research has identified several pyrazolo derivatives that act selectively on PPARγ without affecting PPARα or PPARδ receptors. These findings are critical for developing targeted therapies with reduced side effects associated with broader receptor activation .
  • Anticancer Efficacy : A study highlighted the anticancer potential of a related pyrazolo compound which was shown to induce apoptosis in breast cancer cells through caspase activation pathways. This suggests that structural modifications can enhance therapeutic efficacy against specific cancer types .
  • Antimicrobial Testing : In vitro studies demonstrated that certain pyrazolo derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

Data Summary Table

PropertyValue
Molecular Formula C22H21N5O3
Molecular Weight 435.5 g/mol
IC50 (PPARγ) 0.03 mM
Anticancer Activity Induces apoptosis
Antimicrobial Activity Effective against S. aureus and E. coli

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of pyrazole and pyrimidine precursors. Key steps include:

Core Formation : Cyclization under reflux using ethanol or DMF as a solvent, catalyzed by triethylamine or potassium carbonate .

Substitution Reactions : Introducing dimethylphenyl groups via nucleophilic substitution, requiring controlled pH (7–9) and temperatures (60–80°C) .

Acetamide Coupling : Amidation using coupling reagents like EDCI/HOBt in dichloromethane .

Q. Table 1: Optimization Parameters

StepSolventCatalystTemp (°C)Yield (%)
Core FormationEthanolTriethylamine8065–75
SubstitutionDMFK₂CO₃6070–80
CouplingDCMEDCI/HOBtRT85–90

Purity is verified via HPLC (>95%) and NMR. Impurities often arise from incomplete cyclization or side reactions during substitution.

Q. How can structural characterization confirm the molecular configuration?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths/angles, confirming the pyrazolo[3,4-d]pyrimidine core and substituent positions .
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and acetamide NH (δ 10.1–10.4 ppm) .
  • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm the 4-oxo group .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₂₅N₅O₂: 440.2084) .

Q. What in vitro assays are suitable for initial biological evaluation?

  • Methodological Answer :
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Anticancer Activity : Cytotoxicity screening via MTT assay on HeLa or MCF-7 cell lines (IC₅₀ values reported in µM ranges) .
  • Anti-inflammatory Potential : COX-2 inhibition measured by ELISA .

Advanced Research Questions

Q. How does the substitution pattern on phenyl rings affect bioactivity and target selectivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • 3,4-Dimethylphenyl : Enhances hydrophobic interactions with kinase ATP-binding pockets, improving IC₅₀ by 2–3 fold vs. unsubstituted analogs .
  • 2,4-Dimethylphenyl : Reduces off-target effects on non-cancerous cells (e.g., HEK293) due to steric hindrance .

Q. Table 2: SAR Comparison

SubstituentTarget (Kinase)IC₅₀ (µM)Selectivity Index*
3,4-dimethylphenylEGFR0.45 ± 0.18.2
4-fluorophenylVEGFR21.2 ± 0.33.1
2-methoxyphenylCOX-22.8 ± 0.5N/A
*Selectivity Index = IC₅₀(non-cancerous)/IC₅₀(cancerous).

Q. What strategies resolve contradictions in reported biological data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ or mechanism claims arise from:
  • Purity Variations : Use HPLC-MS to confirm >95% purity; impurities >5% skew cytotoxicity results .
  • Assay Conditions : Standardize protocols (e.g., serum concentration in cell media, incubation time) .
  • Target Polymorphism : Use isogenic cell lines to control for genetic variability in kinase expression .

Q. What computational methods predict binding modes with molecular targets like kinases?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB: 1M17). Key interactions include H-bonding with Met793 and hydrophobic packing with Leu788 .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of the acetamide group in the ATP-binding pocket .
  • Free Energy Calculations : MM-PBSA to rank analogs by binding affinity (ΔG ≤ -8 kcal/mol correlates with nM activity) .

Data Contradiction Analysis

Q. Why do some studies report potent kinase inhibition while others show negligible activity?

  • Methodological Answer :
  • Enzyme Isoforms : Variants (e.g., EGFR T790M vs. wild-type) exhibit differing drug sensitivities .
  • Cellular Context : Off-target effects in complex environments (e.g., PI3K/AKT crosstalk) may mask target-specific activity .
  • Pharmacokinetics : Poor solubility (logP >5) limits intracellular bioavailability in certain assays .

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